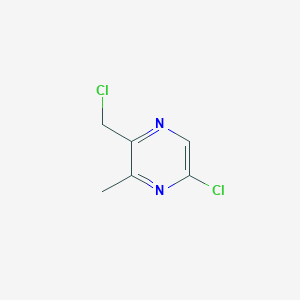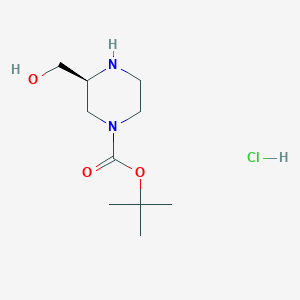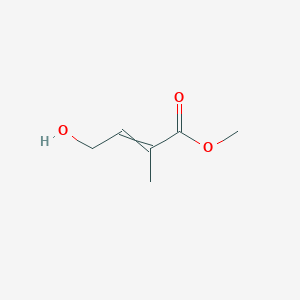
Methyl 4-hydroxy-2-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-2-methylbut-2-enoate: is an α,β-unsaturated carboxylic ester. This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a butenoate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing methyl 4-hydroxy-2-methylbut-2-enoate involves the aldol condensation of acetaldehyde with methyl acetoacetate, followed by dehydration to form the desired product.
Esterification: Another method involves the esterification of 4-hydroxy-2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-hydroxy-2-methylbut-2-enoate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated esters.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-oxo-2-methylbut-2-enoate.
Reduction: Formation of methyl 4-hydroxy-2-methylbutanoate.
Substitution: Formation of methyl 4-chloro-2-methylbut-2-enoate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Used as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. For instance, it can act as an electrophile in nucleophilic addition reactions, where the double bond conjugated with the ester group facilitates such interactions. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxybut-2-enoate: Lacks the methyl group at the second position.
Methyl 4-oxo-2-methylbut-2-enoate: Contains a ketone group instead of a hydroxyl group.
Methyl 4-chloro-2-methylbut-2-enoate: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness: Methyl 4-hydroxy-2-methylbut-2-enoate is unique due to the presence of both a hydroxyl group and a methyl group, which confer specific reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields.
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRANOXLYCXMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720738 |
Source


|
| Record name | Methyl 4-hydroxy-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-53-9 |
Source


|
| Record name | Methyl 4-hydroxy-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
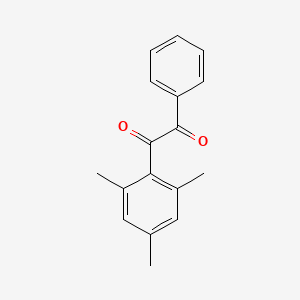
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)
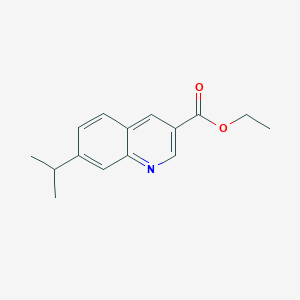
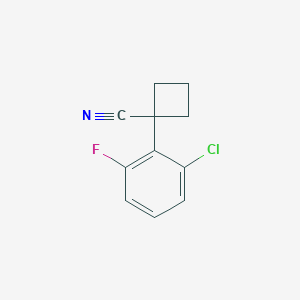
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)

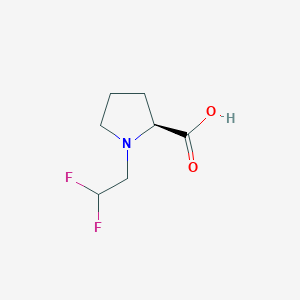
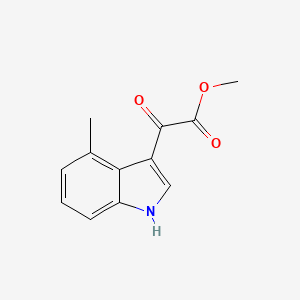

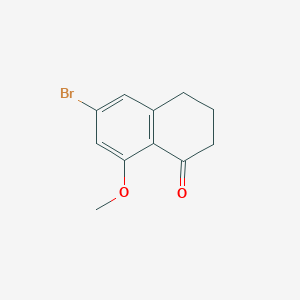

![4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B11722943.png)
